Dihydropanaxacol

描述

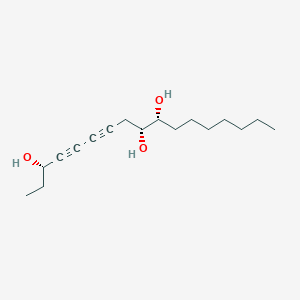

Structure

2D Structure

3D Structure

属性

CAS 编号 |

124989-71-5 |

|---|---|

分子式 |

C17H28O3 |

分子量 |

280.4 g/mol |

IUPAC 名称 |

(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol |

InChI |

InChI=1S/C17H28O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h15-20H,3-7,10,13-14H2,1-2H3/t15-,16+,17+/m0/s1 |

InChI 键 |

ZEWGSHDZCDJZJF-GVDBMIGSSA-N |

SMILES |

CCCCCCCC(C(CC#CC#CC(CC)O)O)O |

手性 SMILES |

CCCCCCC[C@H]([C@@H](CC#CC#C[C@H](CC)O)O)O |

规范 SMILES |

CCCCCCCC(C(CC#CC#CC(CC)O)O)O |

其他CAS编号 |

124989-71-5 |

同义词 |

dihydropanaxacol |

产品来源 |

United States |

Structural Characterization and Stereochemical Investigations of Dihydropanaxacol

Isolation and Purification Methodologies of Dihydropanaxacol

This compound has been identified as a constituent of Panax ginseng roots. elsevierpure.com The isolation of polyacetylenes, including compounds structurally related to this compound from Panax species, typically involves a multi-step process combining various extraction and chromatographic techniques.

A general approach for the extraction and purification of polyacetylenes from Panax ginseng roots begins with the extraction of the plant material with a solvent such as methanol. nih.govresearchgate.net This is often performed under reflux to enhance extraction efficiency. nih.gov The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, partitioning between n-hexane and water is a common step to separate non-polar compounds like many polyacetylenes into the hexane (B92381) layer. nih.gov

Following initial extraction and partitioning, the purification of individual polyacetylenes is achieved through a series of chromatographic methods. Silica gel column chromatography is frequently employed for the initial fractionation of the extract. nih.gov Further purification is typically carried out using high-performance liquid chromatography (HPLC), often on a semi-preparative or preparative scale, to isolate compounds of high purity. nih.govresearchgate.net The selection of the stationary phase (e.g., normal phase or reversed-phase C18) and the mobile phase is optimized to achieve the separation of structurally similar polyacetylenes. researchgate.net

While these general methods are established for the isolation of polyacetylenes from Panax ginseng, a detailed, step-by-step protocol specifically documented for the isolation of this compound from its natural source is not extensively described in the reviewed scientific literature.

Absolute Configuration Determination of this compound

The determination of the precise three-dimensional arrangement of atoms, or absolute configuration, is a critical aspect of characterizing a chiral molecule like this compound.

Stereospecific Synthetic Approaches for Chiral Assignment

A definitive method for establishing the absolute configuration of a natural product is through its unambiguous total synthesis from a chiral precursor of known configuration. The absolute configuration of this compound has been determined to be (9R, 10R) through a stereospecific synthesis. nih.gov

The synthesis of (9R, 10R)-dihydropanaxacol was achieved starting from D-(-)-diethyl tartrate, a readily available chiral starting material. nih.gov The synthetic route involved a series of stereocontrolled reactions to construct the carbon skeleton and introduce the required stereocenters. A key step involved the conversion of a diol derived from the tartrate into an epoxide, which was then coupled with a protected 1,3-heptadiyne-5-ol derivative. nih.gov Subsequent deprotection yielded a diastereomeric mixture of (9R, 10R)-dihydropanaxacol. nih.gov A similar synthetic sequence starting from L-(+)-diethyl tartrate was used to prepare the (9S, 10S)-dihydropanaxacol diastereomer. nih.gov

The synthesized (9R, 10R)-dihydropanaxacol exhibited a positive optical rotation, which was consistent with the optical rotation of this compound obtained from the reduction of natural panaxacol. nih.gov This correlation confirmed the (9R, 10R) absolute configuration for the naturally derived this compound. nih.gov

Application of Chiral Derivatization Methods (e.g., MTPA Method)

Chiral derivatization is a powerful NMR-based technique used to determine the absolute configuration of chiral alcohols and amines. The Mosher method, which involves the formation of diastereomeric esters with a chiral derivatizing agent such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used application of this principle.

While a specific study detailing the application of the MTPA method to this compound has not been found in the reviewed literature, the methodology is highly applicable to its structure, which contains a 1,2-diol moiety. The modified Mosher's method has been successfully applied to determine the absolute configuration of acyclic 1,3-diols by analyzing the differences in the 1H NMR chemical shifts (Δδ) of the resulting di-MTPA esters. For acyclic syn-1,3-diols, the Δδ values are systematically arranged, allowing for a reliable assignment of the absolute configuration.

In the case of a 1,2-diol like this compound, the two hydroxyl groups at C-9 and C-10 would be derivatized with both (R)- and (S)-MTPA chloride to form two diastereomeric bis-MTPA esters. By analyzing the differences in the chemical shifts of the protons near the chiral centers in the 1H NMR spectra of these two diastereomers, the absolute configuration of the C-9 and C-10 stereocenters can be deduced.

Conformational Analysis Studies of this compound

Conformational analysis provides insights into the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation of a molecule can influence its physical, chemical, and biological properties.

Specific conformational analysis studies dedicated to this compound are not available in the reviewed scientific literature. However, general principles of conformational analysis of acyclic molecules can be applied to predict its likely preferred conformations. The long, flexible alkyl chain in this compound would be expected to adopt a staggered conformation to minimize steric hindrance between adjacent substituents. The relative orientation of the hydroxyl groups at C-9 and C-10, as well as the adjacent alkyl and alkynyl groups, will be dictated by a combination of steric and electronic factors. Detailed computational modeling or solution-state NMR studies, such as those involving the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, would be required to definitively determine the predominant conformations of this compound in solution.

Advanced Chemical Synthesis of Dihydropanaxacol and Its Analogs

Total Synthesis Strategies for Dihydropanaxacol

The creation of this compound in a laboratory setting, known as total synthesis, requires precise control over its chemical structure, particularly its three stereocenters. The IUPAC name for this compound is (3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol.

A prominent and effective strategy for achieving the correct stereochemistry of this compound involves a chiral pool approach. This method utilizes a readily available and enantiomerically pure starting material to dictate the stereochemical outcome of the synthesis. For this compound, D-(-)-diethyl tartrate is an exemplary starting material. Its inherent chirality is leveraged to establish the (9R,10R) configuration of the vicinal diol in the target molecule, which is a critical structural feature. This approach ensures a high degree of stereocontrol, which is essential for producing the specific isomer of this compound that is of interest for further studies.

The construction of the full carbon backbone of this compound and the introduction of its characteristic functional groups are accomplished through several key chemical reactions.

Alkynylation Reactions: A crucial step in the synthesis is the formation of the conjugated diyne (C≡C-C≡C) system. This is typically achieved through sequential alkynylation reactions. In this process, an intermediate derived from D-(-)-diethyl tartrate, often activated as a triflate, is reacted with an appropriate alkynyllithium reagent. This reaction not only extends the carbon chain but also installs one of the alkyne moieties. A subsequent coupling reaction, such as a copper-catalyzed dimerization, is then employed to introduce the second alkyne and form the conjugated diyne core.

Asymmetric Transformations: While the stereochemistry at the C9 and C10 positions is set by the chiral starting material, the (3S) stereocenter of the alcohol at the C3 position is established through an asymmetric transformation later in the synthesis. This often involves the stereoselective reduction of a ketone precursor at the C3 position, using chiral reducing agents to ensure the correct spatial arrangement of the resulting hydroxyl group.

A summary of a widely cited synthetic route is presented below:

| Step | Reaction Type | Reagents/Conditions | Purpose |

| 1 | Triflate Formation | Triflic anhydride, pyridine, -78°C | Activation of hydroxyl groups for nucleophilic attack. |

| 2 | Alkynylation | Lithium acetylide derivative, THF, -30°C | Introduction of the first alkyne unit and carbon chain extension. |

| 3 | Reduction | Sodium borohydride, Methanol, 25°C | Stereoselective reduction of a ketone to form the C3 hydroxyl group. |

| 4 | Deprotection | Acidic or basic conditions | Removal of protecting groups to yield the final product. |

Semisynthetic Modifications of this compound

While specific literature on the semisynthetic modification of this compound is limited, the general strategies applied to related polyacetylenes from Panax species provide a framework for potential modifications. Semisynthesis involves using the natural product as a starting material to create new analogs. Potential modifications to this compound's hydroxyl groups could include:

Esterification: To introduce a variety of functional groups and modify the molecule's lipophilicity.

Etherification: To alter the polarity and hydrogen-bonding capacity.

Oxidation: To convert the secondary alcohols to ketones, creating a different class of derivatives.

Mechanistic Research on Dihydropanaxacol S Biological Activities

Analysis of Dihydropanaxacol's Neurotrophin Receptor Modulatory Effects

This compound, a polyacetylene compound isolated from Panax ginseng, has been identified as a modulator of neurotrophin receptor activity. Research into its biological actions has revealed its capacity to interfere with the binding of neurotrophins to their respective receptors, which has implications for various physiological processes, including those regulated by Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).

Inhibition of Neurotrophin-Receptor Binding (e.g., BDNF-TrkB, β-NGF-p75NTR)

This compound is one of several bioactive polyacetylene compounds found in hexane (B92381) extracts of Panax ginseng. nih.gov These extracts have demonstrated potent inhibitory effects on the binding of neurotrophins to their receptors. nih.govjst.go.jp Specifically, studies have shown that this compound, along with related polyacetylenes like panaxynol (B1672038), panaxydol, and panaxytriol (B31408), significantly inhibits the interaction between Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). nih.govresearchgate.net

In addition to its effects on the BDNF-TrkB pathway, this compound also contributes to the inhibition of β-nerve growth factor (β-NGF) binding to the p75 neurotrophin receptor (p75NTR). nih.govresearchgate.net While the inhibitory activity of the tested polyacetylenes was generally more pronounced on BDNF-TrkB binding, the effect on β-NGF-p75NTR binding is also a notable aspect of their bioactivity. researchgate.net The capacity of this compound to antagonize these neurotrophin receptors suggests its potential to influence cellular processes governed by these signaling pathways. jst.go.jp

| Compound | Target Receptor Interaction | Observed Effect | Source |

|---|---|---|---|

| This compound (and other polyacetylenes) | BDNF-TrkB | Significant inhibition of binding in a dose-dependent manner. | nih.govresearchgate.net |

| This compound (and other polyacetylenes) | β-NGF-p75NTR | Inhibition of binding. | nih.govresearchgate.net |

Structural Determinants of Receptor Binding Inhibition (e.g., Importance of Hydroxyl Moieties)

The molecular structure of polyacetylene compounds is a key determinant of their inhibitory activity on neurotrophin-receptor binding. Research into the structure-activity relationship of these compounds has highlighted the significance of hydroxyl (-OH) groups. nih.gov

To investigate the role of these functional groups, a comparative analysis was conducted between panaxytriol and its acetylated derivative, Ac-panaxytriol. researchgate.net The results indicated that panaxytriol exhibited strong inhibitory effects on BDNF-TrkB binding. nih.govresearchgate.net In contrast, the inhibitory capacity of Ac-panaxytriol, where the hydroxyl groups are masked by acetylation, was found to be considerably weaker. nih.govresearchgate.net This suggests that the presence of hydroxyl moieties is crucial for the potent inhibitory action of these polyacetylenes on neurotrophin receptors. nih.gov Although a definitive structure-activity relationship for all polyacetylenes has not been fully elucidated, the evidence points to the hydroxyl groups as a key structural feature for mediating the observed inhibition of neurotrophin-receptor interactions. researchgate.net

| Compound | Structural Feature | Effect on BDNF-TrkB Binding Inhibition | Source |

|---|---|---|---|

| Panaxytriol | Contains hydroxyl moieties | Strong inhibitory effect | nih.govresearchgate.net |

| Ac-panaxytriol | Hydroxyl moieties are acetylated | Weak inhibitory effect | nih.govresearchgate.net |

Downstream Cellular Signaling Perturbations (e.g., Regulation of TGFβ)

The modulation of neurotrophin receptor activity by compounds like this compound can lead to perturbations in downstream cellular signaling cascades. One such pathway involves the Transforming Growth Factor-beta (TGF-β). Neurotrophins are known to influence the hair growth cycle, in part by upregulating TGF-β, which can promote the transition from the anagen (growth) phase to the catagen (regression) phase. nih.gov

The inhibitory action of this compound on neurotrophin-receptor binding is thought to counteract this effect. nih.gov By blocking the interaction of neurotrophins with their receptors, this compound may lead to a downstream downregulation of TGF-β signaling. nih.govresearchgate.net This perturbation is believed to contribute to the prolongation of the anagen phase of hair follicles. nih.gov The regulation of the TGF-β pathway represents a significant downstream consequence of the neurotrophin receptor antagonism exhibited by this compound and related polyacetylenes. nih.govresearchgate.net

Advanced Analytical and Computational Methodologies in Dihydropanaxacol Research

Spectroscopic Techniques for Structural Characterization

The definitive identification of a natural compound's structure is foundational to all further research. Spectroscopic techniques are the primary tools used to elucidate the exact molecular architecture of compounds like Dihydropanaxacol. sigmaaldrich.com A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy is typically employed to piece together the molecular puzzle. nih.gov

NMR spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR) experiments, provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com ¹H-NMR reveals the number of different types of protons, their connectivity, and their spatial relationships, while ¹³C-NMR identifies the chemical environment of each carbon atom in the structure. youtube.com For a compound like this compound, which is structurally related to Panaxacol, the ¹³C-NMR data of Panaxacol serves as a critical reference. The expected structural difference—the reduction of a ketone to a hydroxyl group—would cause predictable shifts in the NMR spectrum, particularly for the carbon at the site of reduction and its immediate neighbors.

Mass spectrometry is used to determine the compound's molecular weight and elemental formula with high accuracy. Infrared spectroscopy helps to identify the presence of specific functional groups, such as hydroxyl (–OH) groups, carbon-carbon triple bonds (–C≡C–), and the absence of a ketone (C=O) group that would be present in its precursor, Panaxacol.

Table 1: Representative ¹³C-NMR Spectral Data for Panaxacol Data for the closely related compound Panaxacol, as specific data for this compound is not widely published. The data is used to illustrate the expected spectral features.

| Carbon Atom No. | Chemical Shift (δ) in ppm |

| 1 | 7.9 |

| 2 | 22.5 |

| 3 | 187.5 |

| 4 | 87.8 |

| 5 | 75.2 |

| 6 | 74.8 |

| 7 | 80.7 |

| 8 | 25.1 |

| 9 | 68.1 |

| 10 | 73.6 |

| 11 | 33.5 |

| 12 | 25.5 |

| 13 | 31.8 |

| 14 | 29.1 |

| 15 | 29.2 |

| 16 | 22.6 |

| 17 | 14.0 |

| Source: Adapted from PubChem Compound ID 129429 for Panaxacol. nih.gov |

Chromatographic Separations for Isolation and Purity Assessment (e.g., HPLC)

The isolation of a single, pure compound from a complex natural source like a ginseng extract is a significant challenge. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and purity assessment of natural products. researchgate.netresearchgate.net For compounds such as this compound, preparative and semi-preparative HPLC are the methods of choice for obtaining the compound in sufficient quantity and quality for structural analysis and biological testing. nih.gov

The process typically begins with a crude extract of the plant material, which is then subjected to various fractionation steps. nih.gov The final purification is achieved using HPLC, often with a reversed-phase column (like a C18 column) that separates compounds based on their hydrophobicity. sigmaaldrich.commdpi.com A gradient elution method, where the composition of the mobile phase (commonly a mixture of water and an organic solvent like acetonitrile) is changed over time, is used to effectively separate the many compounds present in the extract. mdpi.com The detection of the compounds as they elute from the column is often performed using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), the latter being particularly useful for compounds like polyacetylenes that may have poor UV absorption. nih.gov

Table 2: Typical HPLC Parameters for the Separation of Polyacetylenes from Panax spp. This table represents a generalized method applicable for the isolation of this compound.

| Parameter | Specification |

| Instrumentation | Preparative or Semi-Preparative HPLC System |

| Column | Reversed-Phase C18 (e.g., 250 mm x 10 mm, 5 µm particle size) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient Program | Linear gradient from 20% B to 80% B over 60 minutes |

| Flow Rate | 4-20 mL/min (depending on column diameter) |

| Detection | Diode Array Detector (DAD) at 203 nm or ELSD |

| Column Temperature | 25-30 °C |

| Source: Adapted from methodologies for ginsenoside separation. mdpi.comrsc.org |

Molecular Modeling and Docking Studies for Biological Target Prediction

Once a pure compound is isolated and its structure is confirmed, computational methods can be used to predict its potential biological activities and mechanism of action. Molecular modeling and docking are powerful in-silico techniques that simulate the interaction between a small molecule (a ligand, such as this compound) and a biological macromolecule (a receptor, usually a protein). nih.gov These methods help to identify potential protein targets and prioritize compounds for further biological screening. phcog.com

The process involves several key steps. First, a three-dimensional (3D) model of this compound is generated and its energy is minimized to find its most stable conformation. Next, potential protein targets are identified. This can be done through "inverse docking," where the ligand is screened against a large library of known protein structures to find which ones it binds to most favorably. nih.gov Finally, a molecular docking simulation is performed, which places the ligand into the binding site of the target protein and calculates a "docking score" that estimates the binding affinity. The simulation also reveals the specific binding pose and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Table 3: Workflow for Molecular Docking of this compound A representative workflow for predicting biological targets.

| Step | Description | Representative Software/Tools |

| 1. Ligand Preparation | Generate the 3D structure of this compound and perform energy minimization. | ChemDraw, Avogadro, LigPrep |

| 2. Target Identification | Select potential protein targets based on literature or screen against a protein database. | PDB (Protein Data Bank), SwissTargetPrediction |

| 3. Receptor Preparation | Prepare the 3D structure of the target protein by removing water, adding hydrogens, and defining the binding site. | AutoDockTools, Maestro (Schrödinger) |

| 4. Molecular Docking | Dock the prepared ligand into the binding site of the receptor to predict binding affinity and pose. | AutoDock Vina, Glide (Schrödinger) |

| 5. Analysis of Results | Visualize and analyze the docking poses, intermolecular interactions, and binding energies. | PyMOL, Discovery Studio |

| Source: General workflow adapted from computational chemistry practices. nih.govnih.gov |

Future Research Trajectories and Academic Significance of Dihydropanaxacol

Identification of Novel Molecular Targets and Pathways for Dihydropanaxacol Action

A crucial area of future research will be the identification of the specific molecular targets and signaling pathways through which this compound exerts its biological effects. While direct studies on this compound are limited, the methodologies for such investigations are well-established in the field of pharmacology and drug discovery.

Modern approaches to target identification can be broadly categorized into affinity-based pull-down methods and label-free methods. nih.gov Affinity-based techniques would involve synthesizing a this compound probe, for instance, with a photoaffinity label, to capture its binding proteins from cell or tissue lysates. nih.gov These captured proteins can then be identified using mass spectrometry. nih.gov

Label-free methods, such as the cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS), offer an alternative by detecting the stabilization of a target protein upon ligand binding. nih.gov These techniques could be applied to cells treated with this compound to identify proteins that show increased thermal or proteolytic stability, thereby revealing them as potential targets. nih.gov

Computational approaches like molecular docking are also invaluable for predicting potential protein targets. nih.govresearchgate.net By modeling the three-dimensional structure of this compound, researchers can simulate its interaction with a wide array of known protein structures to predict binding affinities and guide experimental validation. nih.govresearchgate.net

Once potential targets are identified, subsequent research would focus on elucidating the downstream signaling pathways. For instance, if this compound is found to bind to a specific receptor or enzyme, studies would then investigate its effect on well-known pathways such as the MAPK signaling pathway or the PI3K/Akt signaling pathway, which are commonly modulated by other ginsenosides (B1230088) and are crucial in cellular processes like proliferation and apoptosis. nih.gov

Table 1: Potential Methodologies for Identifying Molecular Targets of this compound

| Methodology | Description | Potential Application for this compound |

| Affinity-Based Pull-Down | Uses a modified version of the small molecule (probe) to selectively isolate its binding proteins from a complex biological sample. nih.gov | A this compound probe could be synthesized and used to "fish out" its direct protein targets from cell lysates for identification by mass spectrometry. |

| Cellular Thermal Shift Assay (CETSA) | Based on the principle that a protein becomes more stable to heat denaturation when bound to a ligand. nih.gov | Cells would be treated with this compound and then heated. Proteins that remain soluble at higher temperatures in the presence of this compound are potential targets. |

| Drug Affinity Responsive Target Stability (DARTS) | Relies on the concept that a protein bound to a small molecule is more resistant to protease degradation. nih.gov | Cell lysates treated with this compound would be subjected to proteolysis. Proteins that are protected from degradation are candidate targets. |

| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net | The 3D structure of this compound can be docked into the binding sites of various known proteins in silico to predict potential interactions and guide wet lab experiments. |

Development of this compound as a Research Probe

Given the potential for specific molecular interactions, this compound could be developed into a valuable research probe. A research probe is a specialized tool, often a modified version of a bioactive molecule, used to study biological systems. nih.gov The development of this compound as a probe would hinge on identifying a high-affinity and selective molecular target.

Once a specific target is validated, this compound could be chemically modified to create various types of probes:

Fluorescent Probes: By attaching a fluorescent tag to this compound, researchers could visualize its subcellular localization and track its interaction with target proteins in living cells using techniques like confocal microscopy.

Biotinylated Probes: Adding a biotin (B1667282) tag would facilitate the isolation and identification of its binding partners through affinity purification techniques.

Photoaffinity Probes: Incorporating a photo-reactive group would allow for the covalent cross-linking of this compound to its target protein upon UV irradiation, enabling more robust identification of the binding partner. nih.gov

Such probes would be instrumental in cell biology and pharmacology to investigate the function of its target protein and to explore the biological pathways it modulates in a highly specific manner. The use of natural products as a foundation for developing pharmacological research tools is a well-established practice that leverages the chemical diversity of nature to understand complex biological processes. nih.gov

Exploration of Synergistic Effects of this compound with Other Phytocompounds

The therapeutic efficacy of many herbal medicines is often attributed to the synergistic interactions of their multiple constituents. nih.gov Future research should investigate the potential synergistic effects of this compound when combined with other phytocompounds, both from Panax ginseng and other medicinal plants.

Studies have shown that combinations of ginsenosides and polysaccharides from American ginseng can have synergistic effects on modulating the immune system. nih.gov It would be valuable to explore if this compound exhibits similar synergy with other ginsenosides like Rb1, Rg1, or with ginseng polysaccharides. These studies could reveal enhanced therapeutic potential in areas such as immune regulation or anti-inflammatory responses.

Furthermore, exploring combinations with well-studied phytocompounds from other plants, such as curcumin (B1669340) from turmeric or quercetin (B1663063) from various fruits and vegetables, could yield promising results. nih.govnih.gov Research on curcumin and quercetin has demonstrated their ability to act synergistically with other compounds to inhibit cancer cell proliferation and enhance the efficacy of conventional drugs. nih.govnih.govnih.gov Investigating combinations of this compound with these compounds could uncover novel multi-target therapies.

Table 2: Potential Synergistic Combinations for this compound Research

| Compound Class | Specific Example(s) | Rationale for Combination | Potential Therapeutic Area |

| Other Ginsenosides | Ginsenoside Rb1, Ginsenoside Rg3 | Different ginsenosides often have distinct but complementary mechanisms of action. nih.gov | Neuroprotection, Anti-inflammatory, Metabolic disorders |

| Ginseng Polysaccharides | American Ginseng Polysaccharides | Polysaccharides and ginsenosides from ginseng have shown synergistic immunomodulatory effects. nih.gov | Immune system regulation, Gut health |

| Flavonoids | Quercetin, Luteolin | Flavonoids are known to modulate multiple signaling pathways that are also influenced by ginsenosides, potentially leading to enhanced effects. nih.govnih.govnih.gov | Anticancer, Antioxidant |

| Curcuminoids | Curcumin | Curcumin has well-documented synergistic effects with a wide range of compounds in inhibiting proliferative and metastatic pathways. nih.govfrontiersin.org | Anticancer, Anti-inflammatory |

常见问题

Q. How do researchers validate this compound’s molecular targets using omics approaches?

- Methodological Answer: Proteomic profiling (LC-MS/MS with TMT labeling) identifies proteins with altered expression post-treatment. CRISPR-Cas9 screens validate target necessity by knocking out candidate genes and assessing resistance phenotypes. Functional enrichment analysis (DAVID) links targets to pathways. Orthogonal assays (e.g., thermal shift assays) confirm direct binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。